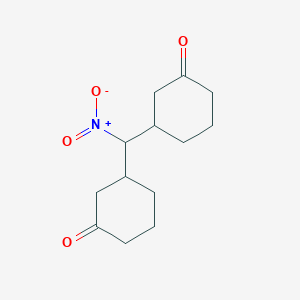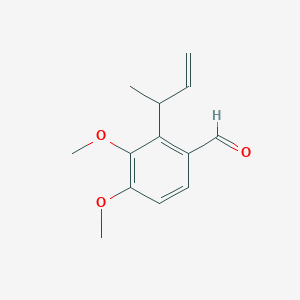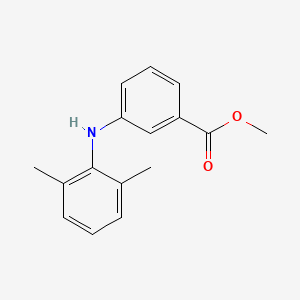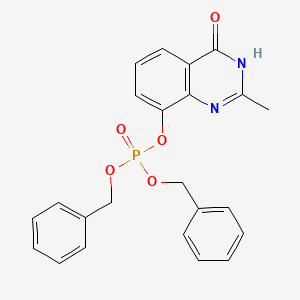
3,3'-(Nitromethylene)di(cyclohexan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Nitromethylene)di(cyclohexan-1-one) is an organic compound with the molecular formula C13H19NO4 It is a derivative of cyclohexanone, featuring a nitromethylene group bridging two cyclohexanone rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Nitromethylene)di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with nitromethane under basic conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to form the nitromethylene bridge. Common reagents used in this synthesis include diethylamine as a base catalyst and mesyl chloride for dehydration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
化学反応の分析
Types of Reactions
3,3’-(Nitromethylene)di(cyclohexan-1-one) can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitromethylene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitromethylene group.
Major Products
Oxidation: Nitro derivatives of cyclohexanone.
Reduction: Amine derivatives of cyclohexanone.
Substitution: Various substituted cyclohexanone derivatives, depending on the nucleophile used.
科学的研究の応用
3,3’-(Nitromethylene)di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3,3’-(Nitromethylene)di(cyclohexan-1-one) involves its interaction with biological molecules. The nitromethylene group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
類似化合物との比較
Similar Compounds
3,3-Dimethylcyclohexanone: A structurally similar compound with two methyl groups instead of the nitromethylene bridge.
Cyclohexanone: The parent compound, lacking the nitromethylene group.
1,3-Cyclohexanedione: Another derivative of cyclohexanone with different functional groups.
Uniqueness
3,3’-(Nitromethylene)di(cyclohexan-1-one) is unique due to the presence of the nitromethylene bridge, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and expands its utility in various research applications .
特性
CAS番号 |
403477-76-9 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC名 |
3-[nitro-(3-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H19NO4/c15-11-5-1-3-9(7-11)13(14(17)18)10-4-2-6-12(16)8-10/h9-10,13H,1-8H2 |
InChIキー |
VCNKXIIHTAKDIG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(=O)C1)C(C2CCCC(=O)C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)




![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)

